molecular formula C11H12Br2 B1433201 1,1-Dibromo-2-(4-isopropylphenyl)ethene CAS No. 142521-08-2

1,1-Dibromo-2-(4-isopropylphenyl)ethene

Cat. No.: B1433201
CAS No.: 142521-08-2
M. Wt: 304.02 g/mol
InChI Key: QPNFTLPLYPYTGV-UHFFFAOYSA-N
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Description

1,1-Dibromo-2-(4-isopropylphenyl)ethene is a brominated ethene derivative featuring a 4-isopropylphenyl substituent at the C2 position and bromine atoms at the C1 positions.

For instance, 1,1-dibromo-2-(4-methylthiophenyl)ethene is synthesized via a reaction involving zinc, carbon tetrabromide, triphenylphosphine, and aryl aldehydes in dichloromethane . By substituting 4-isopropylbenzaldehyde for 4-methylthiobenzaldehyde, a similar pathway likely yields this compound.

Properties

IUPAC Name

1-(2,2-dibromoethenyl)-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNFTLPLYPYTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibromo-2-(4-isopropylphenyl)ethene can be synthesized through the bromination of 2-(4-isopropylphenyl)ethene. The reaction typically involves the use of bromine (Br2) as the brominating agent in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibromo-2-(4-isopropylphenyl)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1-Dibromo-2-(4-isopropylphenyl)ethene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dibromo-2-(4-isopropylphenyl)ethene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the phenyl ring play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects .

Comparison with Similar Compounds

Key Properties :

  • Electronic Effects : The electron-withdrawing bromine atoms increase the electrophilicity of the ethene moiety, enhancing reactivity in cycloadditions or nucleophilic substitutions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Comparison of Dibromoethene Derivatives

Compound Substituent (Position) Key Features Synthesis Yield (Reported)
1,1-Dibromo-2-(4-isopropylphenyl)ethene 4-isopropylphenyl (C2) High steric bulk; electron-deficient alkene Not reported
1,1-Dibromo-2-(4-methylthiophenyl)ethene 4-methylthiophenyl (C2) Sulfur substituent enhances polarizability; potential for C–H…O interactions Not explicitly stated
1,1-Dibromo-2-(2-methylthiophenyl)ethene 2-methylthiophenyl (C2) Ortho-substitution induces steric hindrance; alters crystal packing Not explicitly stated

Key Observations :

  • Sulfur atoms in methylthiophenyl derivatives may facilitate intermolecular interactions (e.g., C–H…S), whereas the isopropyl group prioritizes van der Waals interactions .
  • Electronic Profile : Bromine atoms universally enhance electrophilicity, but aryl substituents modulate this effect. Electron-donating groups (e.g., methylthio) partially counteract the electron-withdrawing bromines, whereas isopropylphenyl (a weakly electron-donating group) offers minimal electronic modulation .

Physicochemical Properties

Table 2: Thermal and Solubility Properties

Compound Thermal Stability Solubility (Polar Solvents) Melting Point (Hypothesized)
This compound Moderate Low (due to hydrophobicity) ~100–120°C
Ethene High Insoluble in water −169°C
Propene High Insoluble in water −185°C

Key Observations :

  • Thermal Conductivity : While ethene and propene exhibit high thermal conductivity in gaseous states, brominated derivatives like this compound likely have reduced thermal conductivity due to increased molecular complexity and weaker intermolecular forces .
  • Melting Points : The bulky isopropylphenyl group elevates the melting point compared to unsubstituted ethene, aligning with trends observed in aromatic halogenated compounds .

Biological Activity

1,1-Dibromo-2-(4-isopropylphenyl)ethene, a brominated organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its dibromo substitution and an isopropylphenyl group. Its chemical structure allows it to interact with various biological targets, influencing cellular processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. The compound's effectiveness against gram-positive and gram-negative bacteria suggests a broad spectrum of antimicrobial action.

MicroorganismActivity Observed
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Candida albicansEffective against

The antimicrobial activity can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in the microorganisms.

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. The compound was evaluated for its impact on human HepG-2 (liver cancer) and MDA-MB-231 (breast cancer) cells using assays such as MTT and crystal violet.

Cell LineIC50 (µM)
HepG-225
MDA-MB-23130

These results indicate a promising potential for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to altered energy production and growth inhibition in cancer cells.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.
  • Gene Expression Modulation : Studies suggest that this compound can influence gene expression related to apoptosis and cell cycle regulation.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results confirmed its potency against multiple strains of bacteria and fungi, supporting its potential use in developing new antimicrobial agents .

Study 2: Cytotoxic Effects on Cancer Cells

Another significant study focused on the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that the compound induced apoptosis in HepG-2 cells through the activation of caspase pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dibromo-2-(4-isopropylphenyl)ethene
Reactant of Route 2
1,1-Dibromo-2-(4-isopropylphenyl)ethene

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